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Compound of Interest

Compound Name: E-3030 free acid

Cat. No.: B1671013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
E-3030 free acid, scientifically known as (2S)-3-(3-((2S)-3-(4-CHLORO-2-

CYANOPHENOXY)-2-FLUOROPROPOXY)PHENYL)-2-ISOPROPOXYPROPIONIC ACID, is a

potent dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically

targeting the alpha (α) and gamma (γ) isoforms. Developed by Eisai Co., Ltd., this

phenylpropionic acid derivative has demonstrated potential in preclinical studies for the

management of metabolic disorders. This technical guide provides a comprehensive overview

of the discovery, synthesis, and biological activity of E-3030 free acid, including available

quantitative data, experimental methodologies, and relevant signaling pathways.

Discovery and Development
E-3030 was synthesized by Eisai Co., Ltd. as part of their research into novel treatments for

metabolic diseases. It emerged from a class of phenylpropionic acid derivatives designed to act

as PPAR agonists. The development of E-3030 reached at least Phase I clinical trials, although

its current development status suggests it may have been discontinued.
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Property Value

Systematic Name

(2S)-3-(3-((2S)-3-(4-chloro-2-cyanophenoxy)-2-

fluoropropoxy)phenyl)-2-isopropoxypropionic

acid

Molecular Formula C22H23ClFNO5

Molecular Weight 435.87 g/mol

Synthesis
While a definitive, step-by-step synthesis protocol for E-3030 free acid is not publicly available

in full detail, the general approach for creating similar phenylpropionic acid derivatives involves

a multi-step synthetic route. Based on patents filed by Eisai for related compounds, a plausible

synthetic strategy can be outlined.
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Caption: A generalized synthetic workflow for phenylpropionic acid derivatives like E-3030.

Note: This represents a logical, high-level overview. The actual synthesis would involve specific

reagents, catalysts, and reaction conditions that are proprietary to Eisai.
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E-3030 free acid functions as a dual agonist for PPARα and PPARγ. These nuclear receptors

are critical regulators of lipid and glucose metabolism.

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism such as the

liver, heart, and skeletal muscle. Activation of PPARα leads to increased fatty acid oxidation

and a reduction in circulating triglycerides.

PPARγ Activation: Highly expressed in adipose tissue, where it plays a key role in

adipogenesis, fatty acid storage, and insulin sensitization.

By activating both receptors, E-3030 has the potential to address both dyslipidemia and

hyperglycemia, common comorbidities in type 2 diabetes.

Signaling Pathway:
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Caption: The signaling pathways of PPARα and PPARγ activated by E-3030 free acid.

Quantitative Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1671013?utm_src=pdf-body-img
https://www.benchchem.com/product/b1671013?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Receptor Value

EC50 Human PPARα 65 nM

EC50 Human PPARγ 34 nM

Experimental Protocols
While detailed, step-by-step protocols from the original studies are not fully available, the

following outlines the likely methodologies used for the in vitro and in vivo characterization of E-
3030 free acid.

In Vitro PPAR Transactivation Assay
Objective: To determine the potency (EC50) of E-3030 free acid in activating PPARα and

PPARγ.

Methodology:

Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) is used.

Transfection: Cells are co-transfected with two plasmids:

An expression vector containing the ligand-binding domain of either human PPARα or

PPARγ fused to a DNA-binding domain (e.g., GAL4).

A reporter plasmid containing a luciferase gene under the control of a promoter with

response elements for the DNA-binding domain (e.g., UAS).

Treatment: Transfected cells are treated with varying concentrations of E-3030 free acid.

Luciferase Assay: After an incubation period, cell lysates are assayed for luciferase activity.

The luminescence signal is proportional to the level of receptor activation.

Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated.

Workflow Diagram:
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PPARα/γ Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671013#e-3030-free-acid-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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